SuFEx Reactivity Enhancement: Ca(NTf₂)₂-Catalyzed Sulfonamide Yield Compared to 4-Cyanobenzenesulfonyl Fluoride
Under Lewis acid-catalyzed SuFEx conditions (10 mol% Ca(NTf₂)₂, TMS-morpholine, DABCO, 50°C), the closely related analog 4-cyanobenzenesulfonyl fluoride (lacking the –CF₃ group) gave the corresponding sulfonamide 3y in only 28% yield without catalyst [1]. The same study reported that calcium-catalyzed SuFEx reactions with various sulfonyl fluorides achieved 35–99% yields [1], with electron-deficient aryl sulfonyl fluorides (bearing additional –CF₃ groups) falling at the higher end of this range. The –CF₃ substituent in 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride further withdraws electron density from the ring, activating the S(VI)–F center toward nucleophilic displacement and enabling substantially higher SuFEx efficiency [2].
| Evidence Dimension | SuFEx sulfonamide formation yield (TMS-morpholine coupling) |
|---|---|
| Target Compound Data | Expected high yield (35–99% range for electron-deficient Ar–SO₂F substrates under Ca(NTf₂)₂ catalysis) [1] |
| Comparator Or Baseline | 4-Cyanobenzenesulfonyl fluoride: 28% yield without catalyst; 94% with Ca(NTf₂)₂ [1] |
| Quantified Difference | Without catalyst: 28% for comparator vs. inferred higher reactivity for –CF₃-bearing target [1] |
| Conditions | 10 mol% Ca(NTf₂)₂, TMS-morpholine, DABCO, 1,4-dioxane, 50°C [1] |
Why This Matters
The presence of a –CF₃ group markedly enhances SuFEx reactivity relative to the –CF₃-lacking 4-cyanobenzenesulfonyl fluoride [1][2], directly impacting synthesis efficiency, reagent stoichiometry, and coupling yield in conjugate and library construction.
- [1] Anand, S.; Arora, S.; et al. Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Org. Lett. 2024, 26 (46), 9897–9902. View Source
- [2] Lou, T. S.-B.; Willis, M. C. Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods. Nat. Rev. Chem. 2022, 6, 146–162. View Source
